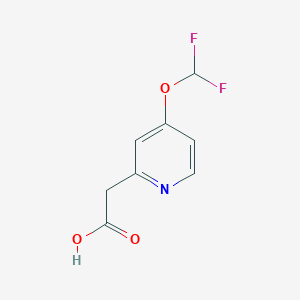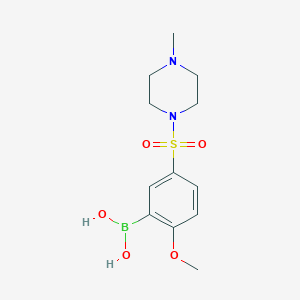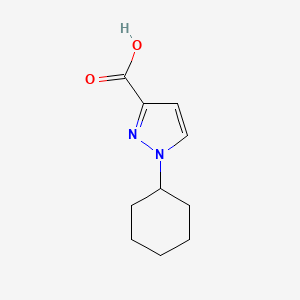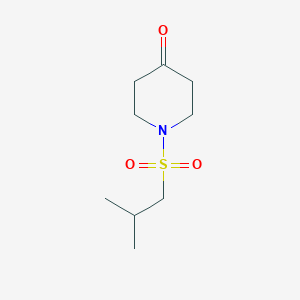
2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid” include a molecular weight of 203.14 g/mol. It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis and structural exploration of derivatives related to 2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid have been a subject of interest in the field of organic chemistry. For example, the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogs has been reported, employing key steps such as intermolecular [2+2]-photocycloaddition, highlighting the chemical versatility and reactivity of related structures (Petz, Allmendinger, Mayer, & Wanner, 2019).
Coordination Chemistry and Catalysis
In coordination chemistry, pyridine derivatives have been utilized to construct metal-organic frameworks and complexes. For instance, distant protonated pyridine groups in water-soluble iron porphyrin electrocatalysts have been shown to promote selective oxygen reduction to water, demonstrating the role of pyridine moieties in influencing proton delivery and catalytic selectivity (Matson, Carver, Von Ruden, Yang, Raugei, & Mayer, 2012).
Corrosion Inhibition
The application of pyridine derivatives in corrosion inhibition has been studied, such as the use of [(2-pyridin-4-ylethyl)thio]acetic acid for the corrosion inhibition of steel in sulfuric acid solutions, showcasing the effectiveness of pyridine derivatives in protecting metal surfaces (Bouklah, Ouassini, Hammouti, & Idrissi, 2005).
Quantum Chemical Investigations
Quantum chemical investigations on substituted pyrrolidinones, including compounds related to this compound, have been conducted to explore their molecular properties, such as electronic properties and molecular densities, contributing to the understanding of their chemical behavior and potential applications (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Herbicide Development
The design of potential controlled-release herbicides has been explored using esters of 2,4-Dichlorophenoxyacetic acid and starches, indicating the utility of acetic acid derivatives in agricultural chemistry for the development of more efficient and environmentally friendly herbicidal formulations (Mehltretter, Roth, Weakley, McGuire, & Russell, 1974).
Safety and Hazards
The safety information available indicates that “2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid” has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-[4-(difluoromethoxy)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-1-2-11-5(3-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOJKNALXYQPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl({[1-(oxan-4-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531366.png)
![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531367.png)
![4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531368.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531370.png)

![5-Amino-2-methyl-4-{[2-(methyloxy)ethyl]amino}benzoic acid](/img/structure/B1531372.png)
![(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531374.png)
![3-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1531376.png)
![(3Z)-3-[(3,5-difluorophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B1531377.png)
![3-[(Oxan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531378.png)
![1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531380.png)

